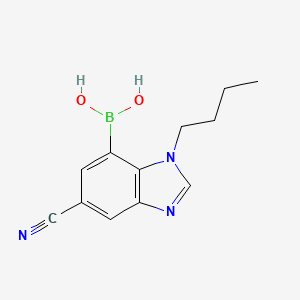
(3-Butyl-6-cyano-1,3-benzodiazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Butyl-6-cyano-1,3-benzodiazol-4-yl)boronic acid is a chemical compound with the molecular formula C12H14BN3O2. It is a member of the benzodiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzodiazole ring, followed by borylation using boronic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound often employ eco-friendly and efficient catalytic systems. These methods may include the use of transition-metal catalysts, ligand-free systems, and microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(3-Butyl-6-cyano-1,3-benzodiazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, organic solvents, and specific catalysts tailored to the desired transformation. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the benzodiazole core .
Scientific Research Applications
(3-Butyl-6-cyano-1,3-benzodiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is explored for its potential as a fluorescent probe in biological imaging.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (3-Butyl-6-cyano-1,3-benzodiazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a potential drug candidate . The benzodiazole core can interact with biological macromolecules, influencing pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share a similar heterocyclic structure and are known for their antimicrobial and anticancer activities.
Pyrazole derivatives: These compounds also contain nitrogen atoms in their ring structure and are widely studied for their pharmacological properties.
Uniqueness
What sets (3-Butyl-6-cyano-1,3-benzodiazol-4-yl)boronic acid apart is its unique combination of a benzodiazole core with a boronic acid group. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
(3-butyl-6-cyanobenzimidazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BN3O2/c1-2-3-4-16-8-15-11-6-9(7-14)5-10(12(11)16)13(17)18/h5-6,8,17-18H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRZOGIXTOJQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N(C=N2)CCCC)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













